

Diallyl hexahydrophthalate CAS number and registry information

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Compound of Interest

Compound Name: *Diallyl hexahydrophthalate*

Cat. No.: *B075857*

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An In-depth Technical Guide to Diallyl Hexahydrophthalate

This technical guide provides a comprehensive overview of **diallyl hexahydrophthalate**, including its chemical identity, physicochemical properties, synthesis, and potential applications relevant to researchers, scientists, and drug development professionals. While **diallyl hexahydrophthalate** is primarily an industrial chemical used in polymer synthesis, this guide consolidates available technical information to support a foundational understanding of the compound.

Chemical Identity and Registry Information

Diallyl hexahydrophthalate is the diester of hexahydrophthalic acid and allyl alcohol.^[1] Its chemical structure consists of a cyclohexane-1,2-dicarboxylate core with two allyl ester groups.

Table 1: Chemical Identity and Registry Information for **Diallyl Hexahydrophthalate**

Identifier	Value
CAS Number	13846-31-6
Molecular Formula	C ₁₄ H ₂₀ O ₄
Molecular Weight	252.31 g/mol [2]
IUPAC Name	bis(prop-2-en-1-yl) cyclohexane-1,2-dicarboxylate[2]
Synonyms	Diallyl cyclohexane-1,2-dicarboxylate, Hexahydrophthalic acid diallyl ester, 1,2- Cyclohexanedicarboxylic acid di-2-propenyl ester[2]
InChI Key	HEBKPAWCVUSXMB-UHFFFAOYSA-N
SMILES	C=CCOC(=O)C1CCCCC1C(=O)OCC=C

Physicochemical Properties

Diallyl hexahydrophthalate is a colorless to pale yellow liquid at room temperature. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of **Diallyl Hexahydrophthalate**

Property	Value
Boiling Point	330.6 °C at 760 mmHg
Density	1.06 g/cm ³
Vapor Pressure	0.000165 mmHg at 25 °C
Refractive Index	1.479
Water Solubility	110 mg/L at 20 °C
LogP	3.54

Synthesis of Diallyl Hexahydrophthalate

A specific, detailed experimental protocol for the synthesis of **diallyl hexahydrophthalate** is not readily available in the public domain. However, its synthesis can be reliably projected based on the well-documented synthesis of its aromatic analog, diallyl phthalate, which involves the esterification of the corresponding anhydride with allyl alcohol.^{[3][4]} The proposed method involves the reaction of hexahydrophthalic anhydride with allyl alcohol in the presence of a catalyst.

Proposed Experimental Protocol for Synthesis

Reaction: Hexahydrophthalic anhydride + 2 Allyl Alcohol → **Diallyl Hexahydrophthalate** + Water

Materials:

- Hexahydrophthalic anhydride
- Allyl alcohol
- Lewis acid catalyst (e.g., zinc chloride) or a strong acid catalyst (e.g., p-toluenesulfonic acid)
- Polymerization inhibitor (e.g., hydroquinone)
- Toluene (as a solvent for azeotropic removal of water)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Nitrogen gas atmosphere

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a Dean-Stark trap, a thermometer, and a nitrogen inlet.

- **Charging the Reactor:** The flask is charged with hexahydrophthalic anhydride, a molar excess of allyl alcohol (e.g., 2.5 to 3 equivalents), a catalytic amount of a Lewis acid or p-toluenesulfonic acid, and a small amount of a polymerization inhibitor. Toluene is added as the solvent.
- **Reaction:** The reaction mixture is heated to reflux under a nitrogen atmosphere. The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.
- **Work-up:** After the reaction is complete (as indicated by the disappearance of the starting material), the mixture is cooled to room temperature. The reaction mixture is then washed sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, water, and finally with brine.
- **Isolation and Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure **diallyl hexahydrophthalate**.

Analytical Data (Predicted)

While experimental spectra for **diallyl hexahydrophthalate** are not widely published, the expected spectral characteristics can be predicted based on its chemical structure and comparison with analogous compounds like diallyl phthalate.

Table 3: Predicted Spectral Data for **Diallyl Hexahydrophthalate**

Technique	Expected Peaks/Signals
^1H NMR	- ~5.9 ppm (m): Vinylic C-H of the allyl group (-CH=CH ₂) - ~5.3 ppm (m): Terminal vinylic protons (=CH ₂) - ~4.6 ppm (d): Methylene protons adjacent to the ester oxygen (-O-CH ₂ -CH=) - ~2.5 ppm (m): Methine protons on the cyclohexane ring adjacent to the carbonyl groups - ~1.2-1.9 ppm (m): Methylene protons of the cyclohexane ring
^{13}C NMR	- ~174 ppm: Carbonyl carbons of the ester groups - ~132 ppm: Vinylic carbon of the allyl group (-CH=) - ~118 ppm: Terminal vinylic carbon (=CH ₂) - ~65 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH ₂ -) - ~40-45 ppm: Methine carbons on the cyclohexane ring - ~25-30 ppm: Methylene carbons of the cyclohexane ring
IR (Infrared) Spectroscopy	- ~3080 cm ⁻¹ : C-H stretch (vinylic) - ~2940, 2860 cm ⁻¹ : C-H stretch (aliphatic) - ~1730 cm ⁻¹ : C=O stretch (ester) - ~1645 cm ⁻¹ : C=C stretch (alkene) - ~1160 cm ⁻¹ : C-O stretch (ester)
Mass Spectrometry (EI)	- Molecular Ion (M ⁺): m/z = 252 - Key Fragments: Loss of allyl group (m/z = 211), loss of allyloxycarbonyl group (m/z = 167), fragments corresponding to the allyl cation (m/z = 41) and hexahydrophthalic anhydride-related ions.

Biological Activity and Toxicology

Specific studies on the biological activity and signaling pathways of **diallyl hexahydrophthalate** are limited. However, as a phthalate ester, it is prudent to consider the general toxicological profile of this class of compounds. Phthalates are known to be potential endocrine disruptors, and some have been shown to be harmful to aquatic life with long-lasting effects.^[2] The biological effects of phthalates are often species-specific and depend on the

level and duration of exposure. Upon entering a biological system, phthalates can undergo biotransformation in the liver.[5]

Applications

The primary application of **diallyl hexahydrophthalate** lies in the field of polymer chemistry. The two allyl functional groups allow it to act as a cross-linking agent or a monomer in polymerization reactions, leading to the formation of thermosetting resins. These resins are valued for their thermal stability and excellent electrical insulation properties.

While there are no specific documented applications of **diallyl hexahydrophthalate** in drug development, the broader class of polymers with allyl functionalities has been explored for various biomedical applications.[6][7] These applications include the development of novel biomaterials for drug delivery, tissue engineering, and antimicrobial coatings. The potential for **diallyl hexahydrophthalate** in these areas would be a subject for future research. A recent study highlighted the use of the related compound, diallyl phthalate, in self-healing polymer composites, which could be of interest to materials scientists in the research community.[8]

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of **diallyl hexahydrophthalate**.

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